Butan-2-yl methyl(2-methylphenyl)phosphinate
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Overview
Description
Butan-2-yl methyl(2-methylphenyl)phosphinate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphinate group, which is a phosphorus atom bonded to two oxygen atoms, one of which is also bonded to a carbon atom. The presence of the butan-2-yl and 2-methylphenyl groups further contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl methyl(2-methylphenyl)phosphinate typically involves the reaction of a suitable phosphinic acid derivative with butan-2-ol and 2-methylphenyl reagents. One common method involves the esterification of methylphosphinic acid with butan-2-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl methyl(2-methylphenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Butan-2-yl methyl(2-methylphenyl)phosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Mechanism of Action
The mechanism by which Butan-2-yl methyl(2-methylphenyl)phosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Methylphosphinic acid: A simpler phosphinate compound with similar reactivity.
Phenylphosphinic acid: Contains a phenyl group instead of the 2-methylphenyl group.
Butylphosphinic acid: Features a butyl group similar to the butan-2-yl group.
Uniqueness
Butan-2-yl methyl(2-methylphenyl)phosphinate is unique due to the combination of its butan-2-yl and 2-methylphenyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
670276-25-2 |
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Molecular Formula |
C12H19O2P |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
1-[butan-2-yloxy(methyl)phosphoryl]-2-methylbenzene |
InChI |
InChI=1S/C12H19O2P/c1-5-11(3)14-15(4,13)12-9-7-6-8-10(12)2/h6-9,11H,5H2,1-4H3 |
InChI Key |
ROBFDDLUJTVZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=O)(C)C1=CC=CC=C1C |
Origin of Product |
United States |
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